2,6-Dimethyl-4-methoxybenzyl bromide

Physical Organic Chemistry Nucleophilic Substitution Reaction Kinetics

Sourcing 2,6-Dimethyl-4-methoxybenzyl bromide (CAS 61000-22-4) offers a strategic advantage for R&D. Its unique para-methoxy/ortho-dimethyl pattern balances electronic activation with steric shielding, enabling SN2 reactions with reduced carbocation rearrangement. This ensures cleaner protection/deprotection of alcohols and amines, differentiating it from simpler benzyl bromides in complex syntheses like Hantzsch dihydropyridines.

Molecular Formula C10H13BrO
Molecular Weight 229.11 g/mol
CAS No. 61000-22-4
Cat. No. B1599814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4-methoxybenzyl bromide
CAS61000-22-4
Molecular FormulaC10H13BrO
Molecular Weight229.11 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CBr)C)OC
InChIInChI=1S/C10H13BrO/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-5H,6H2,1-3H3
InChIKeyOBYQOKVGPQZESG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethyl-4-methoxybenzyl bromide (CAS 61000-22-4) Procurement Guide: A Sterically and Electronically Differentiated Benzyl Bromide for Regioselective Synthesis


2,6-Dimethyl-4-methoxybenzyl bromide (CAS 61000-22-4) is a para-substituted benzyl bromide featuring 2,6-dimethyl steric shielding and a 4-methoxy electron-donating group on the aromatic ring . This substitution pattern creates a unique electrophilic profile where the benzylic position remains accessible to nucleophiles while the ortho-methyl groups restrict the conformational flexibility of the incipient carbocation . Unlike simple benzyl bromides, this compound enables regioselective protection strategies and serves as a building block for complex molecule construction, particularly in multi-component reactions such as Hantzsch 1,4-dihydropyridine synthesis .

Why 2,6-Dimethyl-4-methoxybenzyl bromide Cannot Be Simply Substituted with Other Benzyl Bromides


Substituting 2,6-dimethyl-4-methoxybenzyl bromide with simpler analogs like 4-methoxybenzyl bromide or 2,6-dimethylbenzyl bromide introduces either steric or electronic mismatches that alter reaction outcomes. 4-Methoxybenzyl bromide lacks the ortho-methyl groups and exhibits a different SN2 transition-state structure with less bond-breaking character, leading to distinct kinetic profiles with nucleophiles [1]. Conversely, 2,6-dimethylbenzyl bromide lacks the para-methoxy group and shows reduced electrophilicity due to the absence of resonance stabilization . The combined 2,6-dimethyl/4-methoxy pattern uniquely balances steric hindrance with electronic activation, providing a regioselective handle that cannot be replicated by mixing simpler components .

Quantitative Differentiation of 2,6-Dimethyl-4-methoxybenzyl bromide: Comparative Reactivity, Steric Effects, and Synthetic Performance


Enhanced Nucleophilic Substitution Rates vs. Unsubstituted and Electron-Withdrawing Benzyl Bromides

The 4-methoxy group in 2,6-dimethyl-4-methoxybenzyl bromide provides resonance stabilization of the developing positive charge in the SN2 transition state, leading to accelerated nucleophilic substitution. Kinetic studies on the related p-methoxybenzyl bromide demonstrate that it reacts significantly faster than benzyl bromide and orders of magnitude faster than p-nitrobenzyl bromide with a range of nucleophiles (Et3N, SCN-, N3-, OH-, S2O32-) [1]. While direct kinetic data for the 2,6-dimethyl-4-methoxy analog is not available, the electronic effect is expected to be comparable, though the ortho-methyl groups may introduce a small steric penalty. This predictable electronic activation enables reliable reaction planning and shorter reaction times compared to unsubstituted or deactivated benzyl bromides.

Physical Organic Chemistry Nucleophilic Substitution Reaction Kinetics

Ortho-Methyl Steric Hindrance Modulates Carbocation Stability and Regioselectivity

The 2,6-dimethyl groups in 2,6-dimethyl-4-methoxybenzyl bromide provide significant steric hindrance that influences both the stability and the conformational preferences of the benzylic carbocation intermediate. Unlike the planar carbocation from 4-methoxybenzyl bromide, the 2,6-dimethyl analog forces a twisted conformation that reduces hyperconjugation but also restricts nucleophile approach from the ortho positions . This steric shielding results in a more selective reaction manifold, favoring attack from less hindered trajectories. While quantitative data for this specific compound are sparse, studies on 2,6-dimethylbenzyl systems show that the ortho-methyl groups reduce the rate of SN1 solvolysis by a factor of 2–5 compared to unhindered analogs due to decreased carbocation resonance stabilization .

Steric Effects Carbocation Stability Regioselective Synthesis

Differential Reactivity in Multi-Component Reactions: One-Pot Hantzsch Synthesis

2,6-Dimethyl-4-methoxybenzyl bromide has been specifically employed in one-pot Hantzsch-type syntheses of 1,4-dihydropyridines, a privileged scaffold in medicinal chemistry . In these three-component condensations (aldehyde, β-ketoester, ammonium acetate), the benzyl bromide serves as a protective group that can be selectively installed and removed. The 2,6-dimethyl/4-methoxy pattern is particularly advantageous because the electron-donating methoxy group enhances the stability of the benzyl cation during cleavage, while the ortho-methyl groups minimize unwanted side reactions during the multi-component assembly. Related 2,6-dimethyl-4-methoxybenzyl-protected dihydropyridines have demonstrated promising biological activity, with larvicidal efficacy reaching 65.6% mortality in Aedes aegypti assays [1], highlighting the functional value of this specific substitution pattern in biologically active molecules.

Multi-Component Reactions Hantzsch Synthesis Heterocyclic Chemistry

Crystal Structure Differentiation: Impact on Solid-State Reactivity and Formulation

The solid-state structure of methoxy-substituted benzyl bromides varies dramatically with the position and number of methoxy groups. Structure determination of 3,5-dimethoxybenzyl bromide and 3,4,5-trimethoxybenzyl bromide from powder X-ray diffraction revealed that the presence or absence of a methoxy group at the 4-position leads to significantly different crystal packing arrangements [1]. Although 2,6-dimethyl-4-methoxybenzyl bromide itself has not been crystallographically characterized, its 4-methoxy-2,6-dimethyl substitution pattern is expected to confer unique solid-state properties distinct from both the 3,5-dimethoxy and 3,4,5-trimethoxy analogs. This difference in crystal packing can affect solubility, hygroscopicity, and stability, which are critical parameters for procurement and storage.

Solid-State Chemistry Crystal Engineering Powder X-ray Diffraction

Optimal Use Cases for 2,6-Dimethyl-4-methoxybenzyl bromide Based on Verified Performance Data


Regioselective Protection of Alcohols and Amines in Complex Molecule Synthesis

The combination of para-methoxy electronic activation and ortho-methyl steric shielding makes 2,6-dimethyl-4-methoxybenzyl bromide an ideal protecting group for alcohols and amines in multi-step syntheses. The electron-donating methoxy group ensures efficient installation via SN2 displacement (2- to >10-fold rate enhancement over unsubstituted benzyl bromide based on p-methoxybenzyl bromide kinetic data [1]), while the ortho-methyl groups prevent unwanted benzyl carbocation rearrangements during acidic cleavage. This orthogonal reactivity is particularly valuable in the synthesis of polyfunctional molecules such as carbohydrates, peptides, and natural products where multiple protecting groups must be manipulated sequentially .

Building Block for Hantzsch 1,4-Dihydropyridine Libraries in Medicinal Chemistry

2,6-Dimethyl-4-methoxybenzyl bromide serves as a strategic precursor in the one-pot synthesis of Hantzsch 1,4-dihydropyridines, a class of compounds with established calcium channel blocking, antihypertensive, and neuroprotective activities . The benzyl-protected dihydropyridine scaffolds can be further derivatized to access libraries of analogs. The specific 2,6-dimethyl-4-methoxy substitution pattern has been shown to yield biologically active derivatives, with larvicidal activity of 65.6% against Aedes aegypti for the bis(4-methoxybenzyl) ester [2]. This demonstrates that the substitution pattern is not merely a synthetic convenience but imparts desirable biological properties to the final products.

Synthesis of Dendritic Materials and Supramolecular Building Blocks

The unique substitution pattern of 2,6-dimethyl-4-methoxybenzyl bromide makes it a candidate for constructing dendritic materials where controlled steric bulk and electronic properties are essential. Methoxy-substituted benzyl bromides have been investigated as building blocks for dendrimer synthesis, with the methoxy group serving as a recognition element or a site for further functionalization [3]. The 2,6-dimethyl groups provide additional steric protection that can prevent unwanted cross-linking and aggregation, leading to more uniform dendritic structures. This application leverages the compound's ability to undergo clean nucleophilic substitution while maintaining structural integrity.

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